

Spectroscopic comparison of "2-Chloro-4-ethoxybenzaldehyde" and its derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

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Spectroscopic Comparison of 2-Chloro-4-ethoxybenzaldehyde and its Derivatives

A detailed spectroscopic analysis is fundamental for researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of synthesized organic compounds. This guide provides a comparative overview of the spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde** and its structurally related derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde** and a selection of its derivatives. These derivatives have been chosen to illustrate the influence of substituent changes on the spectroscopic properties.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehydic Proton (s)	Aromatic Protons (m)	Ethoxy/Methoxy Protons	Other Protons	Solvent
2-Chloro-4-ethoxybenzaldehyde	~10.3	~6.9-7.8	~4.1 (q), ~1.4 (t)	-	CDCl ₃
2-Ethoxybenzaldehyde	10.45	6.9-7.8	4.15 (q), 1.45 (t)	-	CDCl ₃
4-Ethoxybenzaldehyde ^{[1][2]}	9.87	6.9-7.8	4.12 (q), 1.45 (t)	-	CDCl ₃
2-Methoxybenzaldehyde ^[3]	10.45	-	3.82 (s)	7.25-7.80 (m)	DMSO-d6
4-Methoxybenzaldehyde ^[4]	9.94	-	3.82 (s)	7.0-7.8 (m)	CDCl ₃
4-Chlorobenzaldehyde ^[4]	9.99	7.5-7.8 (m)	-	-	CDCl ₃
2-Methylbenzaldehyde ^{[3][4]}	10.26	7.25-7.79 (m)	-	2.66 (s)	CDCl ₃

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C-O/C-Cl	Aromatic C-H/C-C	Ethoxy/Methoxy C	Other C	Solvent
2-Chloro-4-ethoxybenzaldehyde	~189	~163 (C-O), ~135 (C-Cl)	~113-132	~64, ~14	-	CDCl ₃
2-Ethoxybenzaldehyde	189.9	161.7	113.1, 121.0, 128.8, 136.2	64.5, 14.7	-	CDCl ₃
4-Ethoxybenzaldehyde[1]	190.7	164.5	114.7, 129.9, 131.9	63.9, 14.6	-	CDCl ₃
2-Methoxybenzaldehyde[4]	189.4	161.5	111.4, 120.3, 124.5, 128.0, 135.7	55.3	-	CDCl ₃
4-Methoxybenzaldehyde[4]	191.9	160.0	112.0, 121.3, 123.3, 129.9, 137.7	55.3	-	CDCl ₃
4-Chlorobenzaldehyde[4]	192.5	136.5 (C-Cl)	129.1, 129.8, 134.6	-	-	CDCl ₃
2-Methylbenzaldehyde[4]	192.8	-	126.3, 131.8, 132.1, 133.7, 134.2, 140.6	-	19.9	CDCl ₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm^{-1})

Compound	C=O Stretch	C-O Stretch (Aromatic Ether)	C-Cl Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
2-Chloro-4-ethoxybenzaldehyde	~1680-1700	~1250-1300	~700-800	~3000-3100	~2850-2980
2-Ethoxybenzaldehyde	1685	1245	-	3065	2980, 2935
4-Ethoxybenzaldehyde[2]	~1680	~1250	-	~3070	~2980
4-Methoxybenzaldehyde[2]	~1680	~1250	-	~3070	~2970
4-Chlorobenzaldehyde	~1700	-	~750	~3080	-

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion $[M]^+$	$[M-H]^+$	$[M-CHO]^+$	$[M-CH_2CH_3]^+ / [M-CH_3]^+$	Other Key Fragments
2-Chloro-4-ethoxybenzaldehyde	184/186	183/185	155/157	155/157	127/129
2-Ethoxybenzaldehyde	150	149	121	121	93, 65
4-Ethoxybenzaldehyde ^[5]	150	149	121	121	93, 65
4-Methoxybenzaldehyde	136	135	107	121	92, 77
4-Chlorobenzaldehyde	140/142	139/141	111/113	-	75

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy^[6] A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d ($CDCl_3$), and placed in an NMR tube. 1H and ^{13}C NMR spectra are then recorded on a spectrometer, for instance, a 300 or 400 MHz instrument.^[7] For 1H NMR, the spectral width is typically set from 0 to 12 ppm, and chemical shifts are referenced to the residual solvent peak (e.g., $CHCl_3$ at 7.26 ppm). For ^{13}C NMR, the spectral width is generally set from 0 to 200 ppm with proton decoupling, and chemical shifts are referenced to the solvent peak (e.g., $CDCl_3$ at 77.2 ppm).^[7]

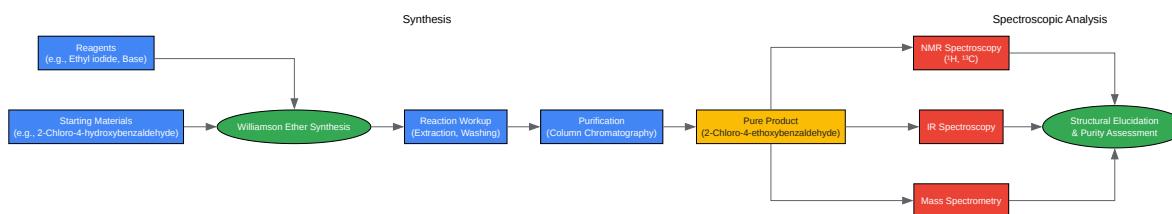
Infrared (IR) Spectroscopy^[7] For liquid samples, the IR spectrum is often obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the neat liquid is applied

directly to the ATR crystal. The spectrum is typically recorded in the mid-infrared range from 4000 to 650 cm⁻¹.^[7] A background spectrum of the clean ATR crystal is taken prior to the sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common method for volatile compounds. The sample is introduced into the mass spectrometer, vaporized, and then ionized by a high-energy electron beam (typically 70 eV). This process causes the molecule to fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted benzaldehyde, such as **2-Chloro-4-ethoxybenzaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational comparison of the spectroscopic features of **2-Chloro-4-ethoxybenzaldehyde** and its derivatives. Researchers can utilize this information for the

identification and structural verification of these and similar compounds.

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